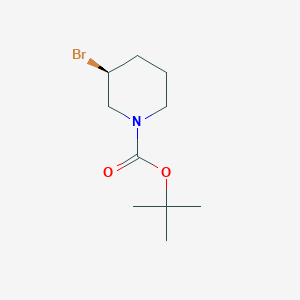

(S)-tert-Butyl 3-bromopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3S)-3-bromopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUDHDNCZHPAJK-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Physicochemical Landscape of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate: A Technical Guide for Drug Development Professionals

In the intricate world of pharmaceutical development, a profound understanding of the physical and chemical properties of chiral building blocks is paramount to ensuring the quality, efficacy, and safety of novel therapeutics. This technical guide provides an in-depth exploration of the core physical properties of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate, a key intermediate in the synthesis of a variety of pharmacologically active compounds. This document is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively handle, characterize, and utilize this versatile molecule.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a chiral piperidine derivative, serves as a crucial building block in the synthesis of numerous pharmaceutical agents. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse biological pathways. The introduction of a bromine atom at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and controlled reactivity during synthetic transformations. The specific (S)-enantiomer is of particular importance as biological systems are inherently chiral, and the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile.

Core Physical Properties: A Quantitative Overview

A comprehensive understanding of the physical properties of a synthetic intermediate is fundamental for process development, formulation, and quality control. The following table summarizes the key physical properties of tert-butyl 3-bromopiperidine-1-carboxylate. It is important to note that due to the limited availability of data for the specific (S)-enantiomer, some of the data presented is for the racemic mixture. As enantiomers possess identical physical properties with the exception of their interaction with plane-polarized light, these values are considered representative for the (S)-enantiomer.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [1][2][3] |

| Molecular Weight | 264.16 g/mol | [2][3] |

| CAS Number | 1354017-20-1 ((S)-enantiomer) | |

| 849928-26-3 (racemic) | [1][2][4][5][6][7] | |

| Appearance | White to off-white solid or liquid | [7] |

| Boiling Point | 296.6 °C at 760 mmHg (Predicted) | [3][4][6][7] |

| Density | 1.327 g/cm³ | [4][7] |

| Refractive Index | 1.506 | [4] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and methylene chloride. | [8] |

The Critical Role of Chirality

The defining feature of this compound is its chirality, stemming from the stereocenter at the 3-position of the piperidine ring. Enantiomers, being non-superimposable mirror images, exhibit identical physical properties in an achiral environment, including melting point, boiling point, and solubility.[9] However, their interaction with other chiral molecules, such as biological receptors and enzymes, can differ significantly. This stereoselectivity is a cornerstone of modern pharmacology, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Therefore, the stereochemical purity of this compound is a critical quality attribute that must be carefully controlled and monitored throughout the manufacturing process.

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties relies on robust and validated analytical techniques. This section details the principles and a generalized protocol for two essential methods: Differential Scanning Calorimetry (DSC) for thermal analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Thermal Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] It is the gold-standard for determining the melting point of a crystalline solid with high precision and accuracy. The melting point is a crucial indicator of purity; impurities typically depress and broaden the melting range.

Experimental Workflow for DSC Analysis

Caption: Logical flow of information in NMR-based structural elucidation.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. This experiment provides information about the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon-13 NMR spectrum. This reveals the number of chemically distinct carbon atoms in the molecule.

-

2D NMR Acquisition (if necessary): For unambiguous assignment of all signals, a suite of two-dimensional NMR experiments may be required:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity of the proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.

-

-

Data Analysis and Interpretation: Analyze the collected 1D and 2D NMR data to assign all proton and carbon signals and confirm that the spectral data are consistent with the proposed structure of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. [5]* Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. [10][11]* Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [5]Do not eat, drink, or smoke when using this product. [5]* Storage: Store in a tightly sealed container in a cool, dry place. [2] Hazard Statements for the Racemic Mixture (representative for the (S)-enantiomer):

-

H302: Harmful if swallowed. [5]* H315: Causes skin irritation. [5]* H319: Causes serious eye irritation. [5]* H335: May cause respiratory irritation. [5]* H400: Very toxic to aquatic life. [5]

Conclusion

This compound is a valuable chiral building block with a well-defined set of physical properties that are crucial for its effective application in pharmaceutical synthesis. This guide has provided a comprehensive overview of these properties, the importance of its stereochemistry, and detailed methodologies for its characterization. By leveraging this technical information, researchers and drug development professionals can confidently and safely utilize this important intermediate to advance the discovery and development of new medicines.

References

- MedChemExpress. (2025). tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate-SDS.

- ChemBK. (2024). N-Boc-3-(bromomethyl)piperidine.

- LookChem. (n.d.). tert-butyl 3-bromopiperidine-1-carboxylate.

- ChemScene. (n.d.). 1-Boc-3-Bromopiperidine.

- ECHEMI. (n.d.). 1-BOC-3-BROMOMETHYLPIPERIDINE SDS, 193629-39-9 Safety Data Sheets.

- ChemicalBook. (2025). 1-N-BOC-3-BROMOPIPERIDINE - Safety Data Sheet.

- abcr Gute Chemie. (n.d.). (R)-tert-Butyl 3-bromopiperidine-1-carboxylate, 95%.

- ChemWhat. (n.d.). (R)-3-BroMo-piperidine-1-carboxylic acid tert-butyl ester CAS#: 1354000-03-5.

- Molekula. (n.d.). tert-butyl 3-bromopiperidine-1-carboxylate.

- Synblock. (n.d.). CAS 849928-26-3 | 1-N-BOC-3-Bromopiperidine.

- ChemicalBook. (2025). 1-N-BOC-3-BROMOPIPERIDINE.

- AK Scientific, Inc. (n.d.). (R)-3-Bromo-piperidine-1-carboxylic acid tert-butyl ester.

- FINETECH INDUSTRY LIMITED. (n.d.). tert-butyl (3R)-3-bromopiperidine-1-carboxylate | CAS: 1354000-03-5.

- Doron Scientific. (n.d.). (R)-tert-Butyl 3-bromopiperidine-1-carboxylate.

- Protheragen. (n.d.). 1-N-BOC-3-bromopiperidine.

-

National Center for Biotechnology Information. (n.d.). 3-Bromopiperidine. PubChem Compound Database. Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET.

Sources

- 1. chemscene.com [chemscene.com]

- 2. CAS 849928-26-3 | 1-N-BOC-3-Bromopiperidine - Synblock [synblock.com]

- 3. 1-N-BOC-3-bromopiperidine - Protheragen [protheragen.ai]

- 4. m.upfluorochem.com [m.upfluorochem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. tert-butyl 3-bromopiperidine-1-carboxylate849928-26-3,Purity97%_AOKBIO [molbase.com]

- 7. 1-N-BOC-3-BROMOPIPERIDINE | 849928-26-3 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. echemi.com [echemi.com]

(S)-tert-Butyl 3-bromopiperidine-1-carboxylate chemical structure

An In-Depth Technical Guide to (S)-tert-Butyl 3-bromopiperidine-1-carboxylate: Synthesis, Characterization, and Application

Executive Summary

This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its structure, featuring a stereodefined center, a reactive bromine atom, and a stable Boc-protecting group, makes it an exceptionally versatile intermediate for synthesizing complex, high-value molecules. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed, field-tested synthesis protocol with mechanistic insights, discuss critical purification strategies, and highlight its application as a key intermediate. The methodologies described herein are designed to be self-validating, emphasizing the scientific rationale behind procedural choices to ensure reproducibility and success.

Introduction: The Strategic Value of Chiral Piperidines

The piperidine ring is a privileged scaffold found in a vast array of natural products and active pharmaceutical ingredients (APIs).[1] The introduction of stereocenters onto this ring system can profoundly influence a molecule's biological activity and pharmacokinetic profile. This compound, with its defined (S)-stereochemistry at the C3 position, serves as a high-value precursor for introducing this specific chirality into target molecules.

The compound's design is strategically optimized for synthetic utility:

-

The (S)-Chiral Center: Provides a pre-defined stereochemical anchor, eliminating the need for challenging chiral resolutions or asymmetric syntheses later in a synthetic route.[2]

-

The C3-Bromine Atom: Functions as an excellent leaving group for nucleophilic substitution (Sₙ2) reactions, allowing for the introduction of a wide variety of functional groups at this position.

-

The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group effectively deactivates the piperidine nitrogen, preventing it from interfering with reactions at other sites. It is stable under a wide range of conditions but can be removed cleanly under mild acidic conditions.[3]

This combination of features makes it a critical intermediate in the synthesis of numerous drug candidates, including kinase inhibitors used in oncology.[1][4]

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of chemical synthesis. The following tables summarize the key properties and expected spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1354017-20-1 | [5] |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [5] |

| Molecular Weight | 264.16 g/mol | [5][6] |

| IUPAC Name | tert-butyl (3S)-3-bromopiperidine-1-carboxylate | [5] |

| SMILES | CC(C)(C)OC(=O)N1CCCC1 | [5] |

| Purity | Typically ≥97% | [5] |

| Appearance | White to light yellow solid/powder |

Diagram 1: Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Methodology: A Rational Approach

The synthesis of this compound is most effectively achieved through a stereoinvertive bromination of its corresponding alcohol precursor. This strategy ensures precise control over the critical C3 stereocenter.

Retrosynthetic Strategy

Our approach hinges on the Mitsunobu reaction, a powerful transformation for converting a secondary alcohol into a variety of functional groups with a clean inversion of stereochemistry.[7][8][9] Therefore, to obtain the (S)-bromide, we must begin with the (R)-alcohol precursor, (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate. This precursor can be synthesized via several established methods, including the asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone.[1][10]

Diagram 2: Retrosynthetic Analysis

Caption: Retrosynthetic pathway from the target molecule to its precursors.

Key Transformation: The Mitsunobu Reaction

Causality and Choice of Method: The conversion of a secondary alcohol to an alkyl bromide can be achieved with various reagents (e.g., PBr₃, HBr). However, these methods often proceed through Sₙ1-like mechanisms or lack stereochemical control, leading to racemization. The Mitsunobu reaction is explicitly chosen for its reliable Sₙ2 mechanism.[9] The reaction proceeds through the activation of the alcohol's oxygen by a phosphonium species, converting the hydroxyl group into an excellent leaving group. The bromide nucleophile then displaces this group from the backside, resulting in a complete inversion of the stereocenter.[8]

Mechanism Overview:

-

Triphenylphosphine (PPh₃) and diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) react to form a phosphonium salt betaine.

-

The alcohol precursor adds to this intermediate, forming an oxyphosphonium salt.

-

The bromide ion (from a source like lithium bromide or carbon tetrabromide) acts as the nucleophile, attacking the carbon atom bearing the oxyphosphonium group in an Sₙ2 fashion.

-

This attack displaces triphenylphosphine oxide (TPPO) and inverts the stereochemistry at the carbon center.

Diagram 3: Mitsunobu Reaction Mechanism

Caption: Simplified mechanism of the stereoinvertive Mitsunobu bromination.

Detailed Experimental Protocol

This protocol is a representative methodology and should be performed by qualified personnel with appropriate safety precautions.

Reagents & Materials:

-

(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Carbon Tetrabromide (CBr₄) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Hexanes/Ethyl Acetate gradient

Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Reagent Addition: Dissolve (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM (approx. 10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize side products.

-

Phosphine Addition: Add triphenylphosphine (1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product will be a mixture containing the desired product and a significant amount of triphenylphosphine oxide (TPPO) and bromoform.

-

Purify the crude residue by flash column chromatography on silica gel. A gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in hexanes), is typically effective. The product is less polar than the starting alcohol and TPPO.

-

-

Characterization: Collect the appropriate fractions, combine, and concentrate under reduced pressure to yield this compound as a solid or oil. Confirm identity and purity using NMR spectroscopy and mass spectrometry.

Diagram 4: Synthesis and Purification Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Safety, Handling, and Storage

Proper handling of all chemicals is mandatory. This compound and its precursors should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

Table 2: GHS Hazard Information

| Category | Statement |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[11] H315: Causes skin irritation.[11] H319: Causes serious eye irritation.[11] H335: May cause respiratory irritation.[11] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][11] P280: Wear protective gloves/eye protection/face protection.[5][11] P302+P352: IF ON SKIN: Wash with plenty of water.[11][12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[13] Recommended storage temperature is 2-8 °C.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the rapid and stereocontrolled synthesis of complex molecular architectures. By understanding the rationale behind its synthesis—particularly the strategic application of the stereoinvertive Mitsunobu reaction—researchers can reliably produce this valuable building block. The detailed protocols and safety information provided in this guide serve as a robust foundation for its successful application in the demanding fields of pharmaceutical and materials science research.

References

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

iChemical. (n.d.). 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8. [Link]

-

MDPI. (n.d.). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. [Link]

-

Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

-

PubChem. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. [Link]

-

PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. [Link]

-

ResearchGate. (2012). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. [Link]

Sources

- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 [smolecule.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. tert-butyl (S)-3-bromopiperidine-1-carboxylate 97% | CAS: 1354017-20-1 | AChemBlock [achemblock.com]

- 6. tert-Butyl 4-bromopiperidine-1-carboxylate | C10H18BrNO2 | CID 15541517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]

- 11. echemi.com [echemi.com]

- 12. tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 13. 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to (S)-tert-Butyl 3-bromopiperidine-1-carboxylate: Properties, Applications, and Protocols

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on (S)-tert-Butyl 3-bromopiperidine-1-carboxylate. It delves into the core physicochemical properties, strategic applications in medicinal chemistry, and detailed protocols for its safe handling and synthetic utilization.

Introduction: The Strategic Value of a Chiral Building Block

This compound is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its structure is uniquely tailored for versatility, featuring a piperidine core—a prevalent motif in numerous biologically active compounds and approved pharmaceuticals.[1] The strategic placement of three key functional groups underpins its value:

-

An (S)-chiral center at the C3 position, which is crucial for creating stereochemically pure molecules, a non-negotiable aspect of modern drug design.[2]

-

A reactive bromine atom , serving as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups.

-

A tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, which ensures stability and prevents unwanted side reactions. This group can be efficiently removed under acidic conditions when the nitrogen's reactivity is desired.[2]

This combination makes the compound an indispensable intermediate for constructing complex molecular architectures and accelerating the discovery of novel therapeutic agents.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development. The key specifications for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 264.16 g/mol | [3][4][5] |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [3][4] |

| CAS Number | 1354017-20-1 | [3] |

| Appearance | White to light yellow powder/crystal | [6] |

| Purity | Typically ≥97% | [3] |

| IUPAC Name | tert-butyl (S)-3-bromopiperidine-1-carboxylate | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCCC1 | [3] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [6][7] |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthetic Utility and Core Reactivity

The primary utility of this compound lies in its role as an electrophile. The carbon atom bonded to the bromine is susceptible to attack by a diverse range of nucleophiles, typically via an SN2 mechanism. This reaction allows for the stereospecific introduction of the piperidine moiety.

Causality of Reactivity:

-

The Polar C-Br Bond: The significant difference in electronegativity between carbon and bromine creates a polar bond, rendering the carbon atom electron-deficient and thus a prime target for nucleophiles.

-

The Boc Group's Influence: The bulky Boc group provides steric hindrance, which can influence the trajectory of the incoming nucleophile. More importantly, it deactivates the ring nitrogen, preventing it from interfering as a competing nucleophile in intermolecular reactions.

-

Stereochemical Inversion: In a classic SN2 reaction, the incoming nucleophile attacks from the side opposite to the bromine leaving group. This results in an inversion of stereochemistry at the C3 position, transforming the (S)-bromide into an (R)-substituted product. This predictable stereochemical outcome is a cornerstone of asymmetric synthesis.

Caption: Generalized SN2 reaction pathway.

Application in Medicinal Chemistry & Drug Discovery

Piperidine derivatives are integral to a vast number of pharmaceuticals due to their favorable pharmacokinetic properties and ability to interact with biological targets.[1] this compound serves as a key starting material for introducing this valuable scaffold. For instance, related compounds like (S)-1-Boc-3-hydroxypiperidine are crucial intermediates in the synthesis of Ibrutinib, a kinase inhibitor used to treat certain cancers.[1] Similarly, aminopiperidines derived from this class of reagents are used as γ-secretase modulators for potential Alzheimer's disease therapies and in the synthesis of other complex pharmaceutical compounds.[8]

Experimental Protocols & Handling

Scientific integrity demands reproducible and safe experimental design. The following protocols provide a framework for handling and utilizing this reagent.

Protocol 1: Safe Handling and Storage

Trustworthiness: This protocol is based on aggregated safety data sheets (SDS) to ensure user safety and reagent stability.[9][10]

Step-by-Step Procedure:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][9][10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

-

Dispensing: Avoid generating dust when weighing or transferring the solid. Use a spatula and weigh into a tared, sealed container.

-

Storage: Store the container tightly closed in a designated area for irritants, away from incompatible materials. The recommended storage temperature is 2-8°C.[6][7]

-

Spill Response: In case of a spill, avoid breathing dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a damp cloth.

-

Disposal: Dispose of waste materials according to local, state, and federal regulations.

Hazard Identification:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection).[9][10]

Protocol 2: Representative Nucleophilic Substitution with a Primary Amine

Expertise: This protocol illustrates a common synthetic transformation. The choice of a non-nucleophilic base and a polar aprotic solvent is critical to prevent side reactions and facilitate the SN2 pathway.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile, to dissolve the starting material.

-

Reagent Addition: Add the primary amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq). The base is crucial to neutralize the HBr generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at a suitable temperature (e.g., room temperature to 80°C) and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Sources

- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. tert-butyl (S)-3-bromopiperidine-1-carboxylate 97% | CAS: 1354017-20-1 | AChemBlock [achemblock.com]

- 4. tert-Butyl 4-bromopiperidine-1-carboxylate | C10H18BrNO2 | CID 15541517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. jennysynth.com [jennysynth.com]

- 7. 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 1-N-BOC-3-BROMOPIPERIDINE - Safety Data Sheet [chemicalbook.com]

- 10. echemi.com [echemi.com]

A Technical Guide to (S)-tert-Butyl 3-bromopiperidine-1-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

(S)-tert-Butyl 3-bromopiperidine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry. Its unique structure, featuring a stereodefined center, a versatile bromine handle, and a strategically placed Boc-protecting group, makes it an invaluable intermediate for the synthesis of complex, high-value pharmaceutical agents. This guide provides an in-depth analysis of its chemical properties, outlines a robust synthetic and characterization workflow, and explores its applications in drug development. The content is tailored for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights into the practical utility of this essential synthon.

The Significance of Chiral Piperidine Scaffolds in Modern Pharmaceuticals

The piperidine ring is a privileged scaffold in drug design, appearing in a vast array of approved therapeutic agents. Its conformational flexibility and ability to present substituents in distinct three-dimensional vectors allow for precise interaction with biological targets. When chirality is introduced, as in the case of this compound, the potential for developing highly selective and potent drugs increases significantly. The stereochemistry at the C3 position is often critical for biological activity, making enantiomerically pure intermediates essential for creating effective and safe medicines.[1][2]

This compound serves as a quintessential example of a well-designed chemical intermediate.[2] The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, preventing its unwanted reactivity while being readily removable under specific acidic conditions. This allows chemists to perform selective modifications at other positions of the ring.[2] The bromine atom at the C3 position acts as an excellent leaving group, enabling a wide range of nucleophilic substitution reactions to introduce further complexity and functionality.

Chemical Identity and Physicochemical Properties

Correctly identifying and understanding the fundamental properties of a starting material is the bedrock of any successful synthetic campaign. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl (3S)-3-bromopiperidine-1-carboxylate | [3] |

| CAS Number | 1354017-20-1 | [3] |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [3][4] |

| Molecular Weight | 264.16 g/mol | [3][4] |

| Appearance | White to light yellow solid/powder | [5] |

| Purity | Typically >97% | [3] |

| SMILES | CC(C)(C)OC(=O)N1CCCC1 | [3] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a critical process that hinges on establishing and maintaining the correct stereochemistry. A common and effective strategy involves the bromination of a readily available chiral precursor, (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate.

Rationale for Synthetic Strategy

The choice of (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate as a starting material is strategic. It is commercially available and already possesses the desired (S)-stereocenter. The synthetic challenge is to convert the hydroxyl group into a bromine atom, typically with inversion of stereochemistry (an Sₙ2 reaction), which would yield the (R)-enantiomer, or with retention of configuration. For this guide, we will describe a generalized protocol that must be optimized for the desired stereochemical outcome. The Boc protecting group is crucial as it prevents the secondary amine from interfering with the brominating agents.

Experimental Protocol: Synthesis from (S)-3-Hydroxy-N-Boc-Piperidine

This protocol describes a generalized Appel reaction, a reliable method for converting alcohols to alkyl halides.

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triphenylphosphine (PPh₃, 1.5 eq) to the solution and stir until it fully dissolves.

-

Bromination: Add carbon tetrabromide (CBr₄, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. The reaction mixture will typically turn from colorless to a yellow or orange hue.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthetic Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A multi-technique approach is standard practice.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), piperidine ring protons (multiplets in the 1.5-4.0 ppm range), and a characteristic downfield multiplet for the proton attached to the carbon bearing the bromine atom (~4.0-4.5 ppm). |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the Boc carbonyl (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the carbon bearing the bromine atom (~50-55 ppm), and other piperidine ring carbons. |

| Mass Spec (MS) | Molecular Weight Verification | An isotopic pattern characteristic of a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed. |

| Chiral HPLC | Enantiomeric Purity | Analysis using a suitable chiral stationary phase to separate the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess (ee%). |

Applications in Drug Development

This compound is a versatile intermediate primarily used in the synthesis of more complex molecules with therapeutic potential.[6] Its value lies in the predictable reactivity of its functional groups.

-

Nucleophilic Substitution: The C-Br bond is susceptible to cleavage by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides). This allows for the straightforward introduction of new side chains and functional groups at the C3 position, which is often crucial for modulating a drug's binding affinity and pharmacokinetic properties.

-

Protected Amine: The Boc-protected nitrogen allows for reactions to be carried out selectively at the C3 position. Following the desired substitution, the Boc group can be cleanly removed with acid (e.g., trifluoroacetic acid) to reveal the secondary amine, which can then be used for subsequent chemical modifications, such as amide bond formation or reductive amination.

This building block is particularly useful in constructing inhibitors for various enzymes and receptors where the piperidine ring serves as a central scaffold to orient key binding elements.

Role as a Key Synthetic Intermediate

Caption: The role of the title compound as a key intermediate in an API synthesis workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet (SDS) for the (S)-enantiomer should always be consulted, the hazard profile can be inferred from structurally related compounds.[7][8]

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[7][8] |

| Skin Irritation | H315: Causes skin irritation[7][8] |

| Eye Irritation | H319: Causes serious eye irritation[7][8] |

| Respiratory Irritation | H335: May cause respiratory irritation[7][8] |

| Aquatic Hazard | H400: Very toxic to aquatic life[7] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3][9]

-

Hygiene: Avoid breathing dust or vapors.[3] Do not eat, drink, or smoke when using this product.[7][9] Wash hands thoroughly after handling.[7]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Avoid release to the environment.[7]

Storage

Store in a tightly sealed container in a cool, dry, and dark place.[10] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined stereochemistry, orthogonal protecting group strategy, and versatile reactive handle provide medicinal chemists with a reliable and efficient pathway to construct novel molecular architectures. A thorough understanding of its synthesis, characterization, and safe handling is paramount to leveraging its full potential in the development of next-generation therapeutics.

References

-

PubChem. (n.d.). tert-Butyl 4-bromopiperidine-1-carboxylate. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved January 3, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved January 3, 2026, from [Link]

-

CP Lab Safety. (n.d.). tert-butyl (3R)-3-bromopiperidine-1-carboxylate, min 97%, 100 mg. Retrieved January 3, 2026, from [Link]

Sources

- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. tert-butyl (S)-3-bromopiperidine-1-carboxylate 97% | CAS: 1354017-20-1 | AChemBlock [achemblock.com]

- 4. calpaclab.com [calpaclab.com]

- 5. tert-Butyl 3-Bromo-4-oxopiperidine-1-carboxylate | 188869-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1-N-BOC-3-BROMOPIPERIDINE - Safety Data Sheet [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. 188869-05-8|tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate

Introduction

(S)-tert-Butyl 3-bromopiperidine-1-carboxylate is a chiral building block of significant importance in medicinal chemistry and pharmaceutical development. Its stereochemically defined structure is a key component in the synthesis of a variety of bioactive molecules, including potent enzyme inhibitors and therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering in-depth technical details, field-proven insights, and comparative analysis of the available methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this chiral piperidine derivative.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two main strategies:

-

Stereoselective Conversion of a Chiral Precursor: This is the most common and well-established approach, starting from the readily available chiral alcohol, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate. This pathway relies on a stereospecific bromination reaction.

-

Direct Enantioselective Synthesis: These more modern approaches aim to establish the chiral center and the bromine substituent in a single, highly controlled reaction from an achiral starting material.

This guide will delve into the specifics of each strategy, providing detailed protocols and mechanistic discussions.

Part 1: Synthesis via Stereoselective Bromination of (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate

This is a robust and widely employed two-step conceptual pathway: first, the synthesis of the chiral alcohol precursor, and second, its stereospecific bromination.

Preparation of the Chiral Precursor: (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate

The synthesis of this key chiral intermediate can be efficiently achieved through two primary methods: biocatalytic asymmetric reduction and chemical resolution.

This method offers high enantioselectivity and operates under mild, environmentally friendly conditions. It utilizes a ketoreductase (KRED) enzyme to reduce the prochiral ketone, N-Boc-3-piperidone, to the desired (S)-alcohol.[1]

Reaction Scheme:

Figure 1: Biocatalytic reduction of N-Boc-3-piperidone.

-

Reaction Setup: In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Reagent Addition: Add N-Boc-3-piperidone as the substrate. Introduce the ketoreductase enzyme, a cofactor (typically NAD(P)H), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH)).

-

Reaction Conditions: Maintain the reaction at a controlled temperature (typically 25-35 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Expertise & Experience Insights:

-

The choice of ketoreductase is critical for achieving high enantioselectivity. A screening of different KREDs may be necessary to find the optimal enzyme for this transformation.[2]

-

An efficient cofactor regeneration system is essential for the economic viability of this process on a larger scale. The use of whole cells co-expressing the KRED and a dehydrogenase can be a cost-effective alternative.[3]

This classical method involves the separation of a racemic mixture of 3-hydroxypiperidine using a chiral resolving agent, followed by N-protection.

Workflow Diagram:

Figure 2: Chemical resolution workflow for (S)-3-hydroxypiperidine.

-

Salt Formation: Dissolve racemic 3-hydroxypiperidine and a chiral resolving agent (e.g., a derivative of D-tartaric acid) in a suitable solvent (e.g., ethanol).

-

Fractional Crystallization: Heat the mixture to reflux to dissolve the solids, then cool slowly to allow for the selective crystallization of one diastereomeric salt.

-

Isolation: Isolate the desired diastereomeric salt by filtration.

-

Liberation of the Free Amine: Treat the isolated salt with a base (e.g., sodium hydroxide) to liberate the free (S)-3-hydroxypiperidine.

-

Boc Protection: Protect the nitrogen atom of (S)-3-hydroxypiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to yield the final product.

Trustworthiness: This method's reliability hinges on the difference in solubility between the two diastereomeric salts. Multiple recrystallizations may be necessary to achieve high enantiomeric purity.

Stereospecific Bromination via the Appel Reaction

The Appel reaction is a reliable method for converting a primary or secondary alcohol to the corresponding alkyl halide with inversion of stereochemistry, proceeding through an SN2 mechanism. This makes it ideal for the conversion of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate to (R)-tert-butyl 3-bromopiperidine-1-carboxylate.

Mechanistic Rationale:

The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine and a tetrahalomethane (e.g., carbon tetrabromide). The alcohol then attacks the phosphonium species, forming an oxyphosphonium intermediate. The halide ion, acting as a nucleophile, then displaces the triphenylphosphine oxide in an SN2 fashion, resulting in an inversion of the stereocenter.

Reaction Scheme:

Figure 3: Appel reaction for the synthesis of (R)-tert-butyl 3-bromopiperidine-1-carboxylate.

Experimental Protocol:

-

Reaction Setup: To a solution of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add triphenylphosphine.

-

Reagent Addition: Cool the solution to 0 °C and add carbon tetrabromide portion-wise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated, and the crude product is purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.

Authoritative Grounding: The stereochemical outcome of the Appel reaction is well-documented to proceed with inversion of configuration for secondary alcohols due to its SN2 mechanism.

Part 2: Direct Enantioselective Synthesis Pathways

While the conversion of the chiral alcohol is a robust method, direct enantioselective approaches from achiral precursors are highly sought after for their atom and step economy.

Enantioselective Bromocyclization of Olefinic Amides

This method involves the use of a chiral catalyst to control the stereochemistry of an intramolecular bromoaminocyclization reaction.

Conceptual Pathway:

Figure 4: Conceptual pathway of enantioselective bromocyclization.

Insight: This approach, while elegant, may require significant optimization of the catalyst and reaction conditions to achieve high enantioselectivity for a specific substrate.[6]

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This advanced strategy involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine derivative, followed by further transformations to yield the desired chiral piperidine.[7]

Key Features:

-

High Enantioselectivity: Can provide access to 3-substituted piperidines with excellent enantiomeric excess.

-

Broad Substrate Scope: Tolerant of a wide range of functional groups.

-

Multi-step Process: Typically involves a three-step sequence: partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction.

Authoritative Grounding: This cutting-edge methodology represents a significant advancement in the synthesis of chiral piperidines, though it may require specialized catalysts and expertise.[7]

Data Summary and Comparison

| Synthesis Pathway | Starting Material | Key Transformation | Stereocontrol | Advantages | Disadvantages |

| Stereoselective Bromination | (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate | Appel Reaction | High (SN2 inversion) | Reliable, well-established, high stereospecificity. | Requires pre-existing chiral center, stoichiometric byproduct (triphenylphosphine oxide). |

| Biocatalytic Reduction + Bromination | N-Boc-3-piperidone | Enzymatic Reduction | Excellent (Enzyme-controlled) | Green, mild conditions, high enantioselectivity. | Requires specific enzymes, potential for substrate/product inhibition. |

| Chemical Resolution + Bromination | Racemic 3-Hydroxypiperidine | Diastereomeric Salt Resolution | Good to Excellent | Utilizes inexpensive starting materials. | Can be tedious, yield limited to 50% per enantiomer in theory. |

| Enantioselective Bromocyclization | Achiral Olefinic Amide | Catalytic Asymmetric Cyclization | Catalyst-dependent | Atom-economical, direct. | May require extensive catalyst screening and optimization. |

| Asymmetric Reductive Heck Reaction | Pyridine Derivative | Rh-catalyzed Carbometalation | Excellent (Catalyst-controlled) | High enantioselectivity, broad scope. | Multi-step, requires specialized and expensive catalysts. |

Conclusion

The synthesis of this compound can be approached through several viable pathways. The most established and widely used method involves the stereospecific bromination of the corresponding chiral alcohol, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, which in turn can be efficiently prepared via biocatalytic reduction or chemical resolution. For researchers and developers, the choice of synthetic route will depend on factors such as scale, cost, available expertise, and the desired level of enantiopurity. While the more direct enantioselective methods are at the forefront of chemical research and offer significant advantages in terms of elegance and efficiency, the pathway involving the chiral alcohol precursor remains a robust and reliable option for the synthesis of this important chiral building block.

References

-

Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications (RSC Publishing). Available at: [Link]

-

Rh-Catalyzed Asymmetric Carbometallation to Access 3-Substituted Piperidines. American Chemical Society. Available at: [Link]

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica. Available at: [Link]

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: [Link]

-

Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development. Available at: [Link]

-

Development of a Biocatalytic Process to Prepare (S)‑N‑Boc-3-hydroxypiperidine. ResearchGate. Available at: [Link]

- Preparation method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.

- A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine. Google Patents.

- Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. MDPI. Available at: [Link]

- Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction. Google Patents.

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

-

Bromocyclization of Unsaturated Thioester and Access to Functionalized Sulfur-heterocycles. ChemRxiv. Available at: [Link]

-

Enantioselective Synthesis of Cyclic Amides and Amines through Mo-Catalyzed Asymmetric Ring-Closing Metathesis. Organic Chemistry Portal. Available at: [Link]

-

What is the chemical method for the resolution of (+) tartaric acid?. Quora. Available at: [Link]

-

Bromocyclization of Unsaturated Thioester and Access to Functionalized Sulfur-heterocycles. Cambridge Open Engage. Available at: [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. PMC - NIH. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

-

tert-Butyl 3-oxopiperidine-1-carboxylate. PubChem. Available at: [Link]

-

Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. ResearchGate. Available at: [Link]

Sources

- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. CN105439939B - A kind of synthetic method of (S)-N-Boc-3- hydroxy piperidine - Google Patents [patents.google.com]

- 5. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 6. Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Deep Dive into the Spectroscopic Characterization of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-bromopiperidine-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its piperidine core is a prevalent scaffold in a multitude of bioactive molecules and natural products. The presence of a bromine atom at the 3-position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and controlled reactivity of the piperidine nitrogen. The specific (S)-stereochemistry is often crucial for achieving desired pharmacological activity and selectivity.

Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this compound before its use in complex synthetic pathways. This guide provides a detailed analysis of its spectroscopic data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will delve into the theoretical underpinnings of the technique, present the experimental data, and offer a thorough interpretation of the spectral features.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name tert-butyl (3S)-3-bromopiperidine-1-carboxylate and CAS Number 849928-26-3, dictates its characteristic spectroscopic signatures. The key structural elements to consider are the N-Boc protecting group, the piperidine ring, and the bromine substituent.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of protons.

Experimental Protocol: ¹H NMR Analysis

A standard protocol for acquiring a ¹H NMR spectrum of an N-Boc protected amine is as follows[1]:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is "locked" using the deuterium signal from the solvent. The magnetic field is then "shimmed" to optimize its homogeneity.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired (e.g., at 400 MHz) with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier transformation. The spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for tert-Butyl 3-bromopiperidine-1-carboxylate. Note that the spectroscopic data for the (S)-enantiomer and the racemate are identical.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.3 - 4.5 | m | 1H | H-3 |

| ~3.2 - 4.0 | m | 2H | H-2eq, H-6eq |

| ~2.8 - 3.2 | m | 2H | H-2ax, H-6ax |

| ~1.8 - 2.2 | m | 4H | H-4, H-5 |

| 1.47 | s | 9H | -C(CH₃)₃ |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's magnetic field strength. The assignments are based on typical values for N-Boc protected piperidines and the influence of the bromine substituent.

Interpretation of the ¹H NMR Spectrum

-

Boc Group: The most characteristic signal in the ¹H NMR spectrum is the sharp singlet at approximately 1.47 ppm, integrating to nine protons. This is the hallmark of the tert-butyl group of the Boc protecting group, and its presence is a strong confirmation of successful N-protection[1].

-

Piperidine Ring Protons: The protons on the piperidine ring exhibit complex multiplets due to diastereotopicity and spin-spin coupling. The presence of the bulky Boc group and the bromine atom restricts conformational flexibility, leading to distinct signals for axial and equatorial protons.

-

The proton at the 3-position (H-3), being attached to the same carbon as the bromine atom, is expected to be the most downfield of the ring protons, appearing as a multiplet around 4.3-4.5 ppm.

-

The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are also shifted downfield due to the electron-withdrawing effect of the carbamate. They typically appear as complex multiplets in the range of 2.8-4.0 ppm.

-

The protons at the 4 and 5-positions (H-4 and H-5) are the most upfield of the ring protons, appearing as multiplets between 1.8 and 2.2 ppm.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Analysis

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the main difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope[2]. Proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~154 | C=O (carbamate) |

| ~80 | -C (CH₃)₃ |

| ~50 | C-3 |

| ~45 | C-2, C-6 |

| ~30 | C-4, C-5 |

| ~28 | -C(C H₃)₃ |

Note: These are predicted values and may differ from experimental results.

Interpretation of the Predicted ¹³C NMR Spectrum

-

Boc Group: The carbonyl carbon of the carbamate is expected to appear significantly downfield, around 154 ppm. The quaternary carbon of the tert-butyl group is predicted to be around 80 ppm, while the three equivalent methyl carbons will give a strong signal at approximately 28 ppm[4].

-

Piperidine Ring Carbons:

-

The carbon bearing the bromine atom (C-3) is expected to be in the region of 50 ppm.

-

The carbons adjacent to the nitrogen (C-2 and C-6) will be influenced by the carbamate group and are predicted to be around 45 ppm.

-

The remaining ring carbons (C-4 and C-5) are expected at higher field, around 30 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

IR spectra can be obtained using various techniques, such as placing a thin film of the neat liquid between salt plates or using an Attenuated Total Reflectance (ATR) accessory.

IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1420 | Medium | C-H bend (alkane) |

| ~1160 | Strong | C-O stretch (ester) |

| ~770 | Medium | C-Br stretch |

Interpretation of the IR Spectrum

-

C-H Stretching: The strong absorption band around 2975 cm⁻¹ is characteristic of the C-H stretching vibrations of the alkyl groups (piperidine ring and Boc group).

-

Carbonyl Stretching: A very strong and sharp absorption band around 1690 cm⁻¹ is a definitive indicator of the C=O stretching vibration of the carbamate functional group. The position of this band is characteristic for Boc-protected amines[5][6].

-

C-O Stretching: The strong band at approximately 1160 cm⁻¹ corresponds to the C-O stretching vibration of the ester component of the carbamate.

-

C-Br Stretching: The absorption due to the C-Br stretching vibration is expected in the fingerprint region, typically around 770 cm⁻¹.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Analysis

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like N-Boc protected amines.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the liquid to create an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are formed.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where their m/z is measured.

Mass Spectrometry Data

| m/z | Interpretation |

| 264.05, 266.05 | [M+H]⁺ isotopic pattern |

| 208.1, 210.1 | [M+H - C₄H₈]⁺ |

| 164.0, 166.0 | [M+H - C₅H₉O₂]⁺ |

| 57.1 | [C₄H₉]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion: The mass spectrum is expected to show a pair of peaks for the protonated molecule [M+H]⁺ at m/z 264.05 and 266.05. The presence of two peaks with approximately equal intensity is the characteristic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: The fragmentation of N-Boc protected piperidines is well-documented[7]. Common fragmentation pathways include:

-

Loss of isobutylene: A characteristic fragmentation of the Boc group is the loss of isobutylene (C₄H₈, 56 Da), which would result in peaks at m/z 208.1 and 210.1.

-

Loss of the Boc group: Cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group (C₅H₉O₂, 101 Da), resulting in the piperidinium ion fragment at m/z 164.0 and 166.0.

-

tert-Butyl cation: A prominent peak at m/z 57.1, corresponding to the stable tert-butyl cation ([C₄H₉]⁺), is also expected.

-

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its identification and characterization. Each technique offers complementary information that, when combined, allows for an unambiguous confirmation of the molecule's structure and purity. The characteristic signals of the Boc protecting group, the piperidine ring, and the bromine substituent are all clearly identifiable. This in-depth understanding of the spectroscopic data is essential for researchers, scientists, and drug development professionals who rely on this versatile building block for the synthesis of novel and complex molecules.

References

- Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of the Association of Official Analytical Chemists, 48(2), 353-364.

-

Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]

-

Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate. [Link]

-

Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]

-

tert-Butyl 4-bromopiperidine-1-carboxylate | C10H18BrNO2 | CID 15541517. PubChem. [Link]

-

Experimental Procedures. The Royal Society of Chemistry. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825. PubChem. [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. [Link]

-

3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8. iChemical. [Link]

-

A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals. [Link]

Sources

Key intermediates in (S)-tert-Butyl 3-bromopiperidine-1-carboxylate synthesis

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of (S)-tert-Butyl 3-bromopiperidine-1-carboxylate

Executive Summary

The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive natural products.[1][2] Among the myriad of functionalized piperidines, this compound stands out as a high-value, versatile chiral building block. Its utility stems from the presence of a stereodefined bromine atom at the C3 position, which serves as a handle for a wide range of nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed exploration of the critical intermediates and synthetic strategies employed in its preparation, with a focus on scientifically robust and scalable methodologies. We will dissect the chemoenzymatic approach, which leverages a prochiral ketone intermediate, as the most prominent and efficient route, while also examining alternative pathways that offer unique synthetic advantages. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind the synthesis of this pivotal intermediate.

The Chemoenzymatic Strategy: A Focus on Two Core Intermediates

The most industrially viable and elegant approach to enantiomerically pure this compound hinges on a chemoenzymatic pathway. This strategy avoids costly classical resolutions and provides exceptional stereocontrol. The entire process pivots on two central intermediates: a prochiral ketone and a chiral alcohol.

The Prochiral Keystone: tert-Butyl 3-oxopiperidine-1-carboxylate

The synthesis begins with the creation of a symmetric, achiral ketone, tert-Butyl 3-oxopiperidine-1-carboxylate , also known as N-Boc-3-piperidone. This molecule is the foundational intermediate from which the desired chirality is installed.

Causality of Choice: By starting with a prochiral ketone, the challenge of synthesis is shifted from separating enantiomers to performing a highly selective asymmetric reduction. This is often more efficient and cost-effective. The tert-butoxycarbonyl (Boc) protecting group is ideal due to its stability under various reaction conditions and its facile removal under acidic conditions.

Synthesis Protocol: The ketone is typically prepared via oxidation of the readily available and inexpensive racemic N-Boc-3-hydroxypiperidine.

Experimental Protocol: Synthesis of tert-Butyl 3-oxopiperidine-1-carboxylate

-

Setup: To a stirred solution of racemic tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, ~5-10 volumes) at 0 °C, add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.01-0.05 eq).

-

Oxidation: Add a solution of sodium hypochlorite (NaOCl, ~1.2 eq) containing sodium bicarbonate (NaHCO₃, ~1.5 eq) dropwise, maintaining the temperature below 5 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can often be used in the next step without further purification or can be purified by silica gel chromatography.[3][4]

The Chiral Alcohol Intermediate: (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate

This chiral alcohol is arguably the most critical intermediate in the entire synthesis. Its stereochemistry directly dictates the configuration of the final product.

Mechanistic Imperative (SN2 Inversion): The subsequent conversion of the hydroxyl group to a bromide using standard brominating agents like phosphorus tribromide (PBr₃) or an Appel reaction (CBr₄/PPh₃) proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. A fundamental principle of the Sₙ2 reaction is the inversion of stereochemistry at the reacting center. Therefore, to obtain the desired (S) -bromo product, one must start with the (R) -hydroxy precursor.

Synthesis via Asymmetric Bioreduction: The most effective method for producing (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate is the asymmetric reduction of the prochiral ketone intermediate using a ketoreductase (KRED) enzyme.[3][5] Biocatalysis offers exceptionally high enantioselectivity (>99% ee), operates under mild aqueous conditions, and avoids the use of heavy metal catalysts.[5][6]

Experimental Protocol: Bioreduction of tert-Butyl 3-oxopiperidine-1-carboxylate

-

Buffer Preparation: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0-7.5).

-

Reaction Mixture: In a reaction vessel, dissolve tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq), a glucose cofactor source (e.g., D-glucose, ~1.2 eq), and NADP⁺ (co-factor) in the buffer.

-

Enzyme Addition: Add the ketoreductase (specific for producing the (R)-enantiomer) and a corresponding glucose dehydrogenase (GDH) for cofactor regeneration.[5]

-

Incubation: Stir the mixture at a controlled temperature (typically 25-35 °C) for 16-24 hours, maintaining the pH with a dilute base solution.[5][6]

-

Workup: Upon completion, extract the product with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate is often of sufficient purity (>99% ee) for the next step.[5]

| Parameter | Typical Value | Reference |

| Substrate Conc. | 50-160 g/L | [5] |

| Enantiomeric Excess (ee) | > 99% | [5] |

| Yield | > 95% | [3][7] |

| Reaction Time | 16-24 h | [5][6] |

| Table 1: Representative data for the enzymatic reduction of N-Boc-3-piperidone. |

The Final Transformation: Stereospecific Bromination

With the chiral (R)-alcohol in hand, the final step is the substitution of the hydroxyl group with bromine, which proceeds with complete inversion of configuration to yield the target molecule.